molecular formula C18H16N2O2S B2544178 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide CAS No. 321430-20-0

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide

Cat. No.: B2544178
CAS No.: 321430-20-0
M. Wt: 324.4
InChI Key: IOHDBWINDKYCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide is a thiazole-derived small molecule characterized by a 4-methoxyphenyl substituent at the 4-position of the thiazole ring and an N-methylated benzamide group at the 2-position. The methoxy group likely enhances solubility and modulates electronic properties, influencing binding interactions and metabolic stability.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-19-17(21)13-3-5-14(6-4-13)18-20-16(11-23-18)12-7-9-15(22-2)10-8-12/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHDBWINDKYCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and benzamide groups. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with N-methylbenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: 4-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide.

    Reduction: 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide exhibit significant anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of various inflammatory diseases.

Case Study :
A study demonstrated that thiazole derivatives could suppress TNF-alpha release in LPS-induced endotoxemia models. The results showed a marked reduction in inflammatory markers with the administration of the compound, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis and Crohn's disease .

CompoundIC50 (μM)Inhibition %
4-Methoxyphenyl Thiazole1.585%
Control (No treatment)-0%

Antibacterial Properties

The antibacterial activity of This compound has also been investigated. Studies have shown that thiazole-containing compounds can exhibit varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study :
In vitro assays revealed that the compound had significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like streptomycin.

Bacterial StrainMIC (μg/mL)Comparison
Staphylococcus aureus10Comparable to streptomycin
Escherichia coli15Higher than standard antibiotics

Anticancer Activity

The compound has been explored for its potential anticancer properties, particularly against various cancer cell lines. The mechanism involves the induction of apoptosis in tumor cells through the modulation of signaling pathways related to cell survival.

Case Study :
A study evaluated the cytotoxic effects of thiazole derivatives on HeLa cells (cervical cancer). Results indicated that treatment with the compound led to significant cell death, with an IC50 value indicating potent antiproliferative activity.

Cell LineIC50 (μM)Cell Viability %
HeLa (Cervical Cancer)8.035%
MCF-7 (Breast Cancer)12.545%

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the benzamide moiety can influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Modifications

Key structural variations among analogs include substitutions on the thiazole ring, benzamide group, and peripheral functional groups. These modifications impact pharmacological profiles, synthetic accessibility, and target specificity.

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Key Structural Features Biological Target/Activity Key Findings Reference
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide (Main Compound) 4-methoxyphenyl (thiazole-4), N-methylbenzamide (thiazole-2) Not explicitly stated Structural simplicity; methoxy group may optimize solubility and stability N/A
4-Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide Pyrimidine substituent (thiazole-4), fluorinated benzamide mGluR1 antagonist Orally active; high in vitro/in vivo potency; used in PET imaging
EMAC2060 Hydrazin-ylidene linker with 4-methoxyphenyl and benzamide HIV-1 RT inhibition (screened) Lower synthetic yield (80%); confirmed by NMR
9c (Triazole-thiazole derivative) 4-Bromophenyl (thiazole-5), triazole-acetamide Tyrosinase inhibition (in silico docking studies) Docked into active site with favorable binding energy
[11C]6 (PET ligand) 4-[11C]Methoxy group, pyrimidine substituent mGluR1 imaging Demonstrated brain penetration in rodents; used for neuroimaging
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-Methylphenyl and phenyl (thiazole-4/5), methoxybenzamide Not specified Structural diversity highlights steric effects on thiazole substitution

Structure-Activity Relationships (SAR)

  • Thiazole Substituents: Position 4: 4-Methoxyphenyl (main compound) vs. pyrimidine (mGluR1 antagonists): Pyrimidine enhances receptor affinity via hydrogen bonding, while methoxy may improve solubility. Position 2: N-Methylbenzamide reduces metabolic degradation compared to non-methylated analogs.
  • Benzamide Modifications : Fluorination () increases lipophilicity and bioavailability, whereas methoxy groups (main compound) balance hydrophilicity and electronic effects.

Biological Activity

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide, also known by its CAS number 321430-20-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H16N2O2S
  • Molar Mass : 324.4 g/mol

Research indicates that compounds similar to this compound may act as modulators of various receptors and enzymes. Specifically, thiazole derivatives have been studied for their ability to interact with AMPA receptors, which are crucial for synaptic transmission in the central nervous system. This interaction can lead to significant effects on neuronal excitability and synaptic plasticity .

Cytotoxic Activity

A study evaluating thiazole derivatives reported that certain compounds exhibited notable cytotoxic effects against various cancer cell lines. For instance, MMH-5, a derivative related to this compound, demonstrated a cell viability rate dropping below 6.79% in cancer cell lines . This suggests that the compound may possess significant antitumor properties.

Table 1: Cytotoxic Effects of Thiazole Derivatives

CompoundCell Line TestedViability (%)Reference
MMH-5A549 (lung cancer)<6.79
St.2MCF-7 (breast cancer)Not specified
St.1Various cancer linesNot specified

Antimicrobial Activity

In addition to cytotoxic effects against cancer cells, thiazole derivatives have shown promise in antimicrobial activity. A study indicated that certain thiazole compounds could inhibit bacterial growth effectively. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Antitumor Activity

A series of thiazole derivatives were synthesized and evaluated for their antitumor activity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The results indicated that modifications on the thiazole ring significantly impacted their cytotoxicity profiles, suggesting a structure-activity relationship (SAR) that could guide further development .

Case Study 2: Neurological Implications

Research has also explored the effects of thiazole derivatives on neurotransmitter receptors. For example, compounds were identified as negative allosteric modulators of AMPA receptors, which may have implications in treating neurological disorders such as epilepsy or anxiety disorders .

Q & A

Q. What are the standard synthetic routes for 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving thiazole ring formation and subsequent coupling with benzamide derivatives. For example, analogous thiazole-benzamide hybrids are synthesized using:

  • Step 1: Condensation of substituted benzaldehydes with thiosemicarbazide to form thiazole intermediates .
  • Step 2: Coupling the thiazole intermediate with N-methylbenzamide via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

Optimization Strategies:

  • Catalyst Selection: Use of LiH in DMF for efficient amide bond formation (yields >90%) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Reaction Monitoring: TLC or HPLC to track intermediate purity and minimize side products .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

  • NMR Spectroscopy: 1H and 13C NMR to verify methoxy (-OCH3), thiazole protons, and benzamide substituents. Discrepancies in peak splitting may indicate isomerization .
  • IR Spectroscopy: Confirm C=O (amide I band at ~1650 cm⁻¹) and C-S (thiazole ring at ~650 cm⁻¹) .
  • Elemental Analysis: Compare experimental vs. calculated C, H, N, S percentages to assess purity (e.g., <0.3% deviation) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

  • Antimicrobial Screening: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values can be determined via broth microdilution .
  • Enzyme Inhibition: Test against bacterial PPTase enzymes (critical for proliferation) using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed during characterization?

Methodological Answer:

  • Comparative Analysis: Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations) or databases like PubChem .
  • X-ray Crystallography: Resolve ambiguities in tautomeric forms or stereochemistry. For example, single-crystal studies can confirm the thiazole-benzamide conformation .
  • Variable Temperature NMR: Detect dynamic processes (e.g., rotamers) causing signal splitting .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Adjustments: Introduce trifluoromethyl (-CF3) groups to enhance metabolic stability (logP optimization) .
  • Prodrug Design: Mask polar groups (e.g., amide) with ester prodrugs to improve oral bioavailability .
  • In Silico ADMET Prediction: Tools like SwissADME predict absorption, toxicity, and CYP450 interactions prior to in vivo studies .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Systematic Substitution: Replace the methoxy group with electron-withdrawing (e.g., -NO2) or donating (-OH) groups to assess antibacterial potency .
  • Thiazole Ring Modifications: Introduce halogens (e.g., Cl, Br) at the 4-position of the thiazole to enhance target binding (e.g., PPTase enzymes) .
  • Bioisosteric Replacement: Substitute the benzamide with sulfonamide to evaluate solubility changes .

Q. What computational methods are suitable for predicting binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with bacterial PPTase active sites. Focus on hydrogen bonding with catalytic residues (e.g., Lys123, Asp87) .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .
  • Binding Free Energy Calculations: MM-PBSA/GBSA methods quantify contributions of van der Waals and electrostatic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.